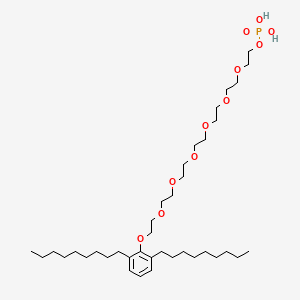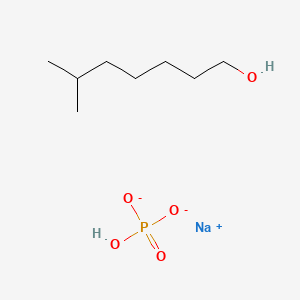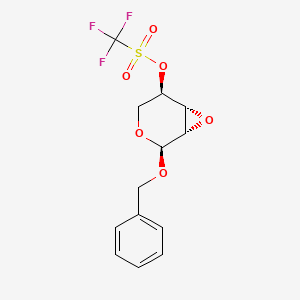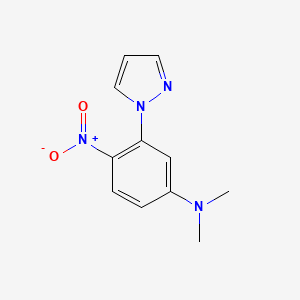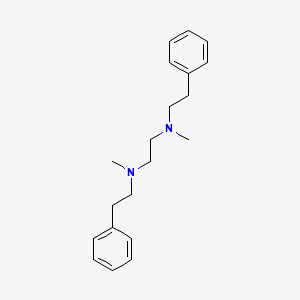
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is a chemical compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of two phenylethyl groups and two methyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with phenylethyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the ethane-1,2-diamine attack the electrophilic carbon atoms of the phenylethyl halides, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides or other electrophiles; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which N1,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways . Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Similar structure but with pyridinylmethyl groups instead of phenylethyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Contains four methyl groups attached to the nitrogen atoms, lacking the phenylethyl groups.
N,N’-Dimethylethylenediamine: Similar backbone but with only methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of phenylethyl groups, which impart distinct hydrophobic and steric properties. These properties enhance its ability to interact with hydrophobic regions in proteins and other biomolecules, making it a valuable tool in biochemical research .
Properties
CAS No. |
65838-16-6 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-21(15-13-19-9-5-3-6-10-19)17-18-22(2)16-14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |
InChI Key |
NUDUQIFMKSQJOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCN(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



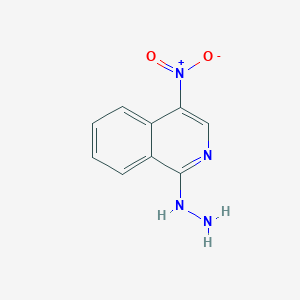
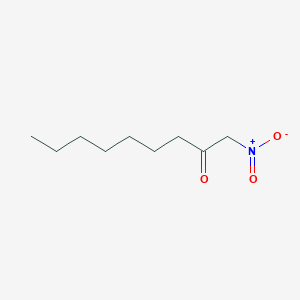
phosphane](/img/structure/B14480369.png)
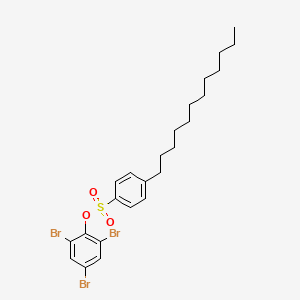
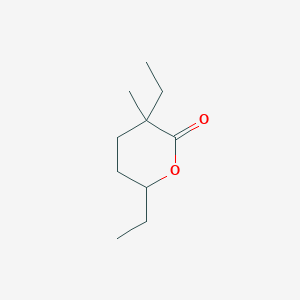
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
